molecular formula C21H23N5O4 B2829466 Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate CAS No. 899391-62-9

Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate

Cat. No. B2829466
CAS RN: 899391-62-9
M. Wt: 409.446
InChI Key: JQEQJBRKRPRRIC-UHFFFAOYSA-N
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Description

Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies proteins in living organisms, forming advanced glycation end-products. These products are associated with complications in diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages and can exert anticancer activity. Its presence in biological samples can be quantified using various chromatographic methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Methylation of Nucleic Acids

Alkylating agents like 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide demonstrate significant methylation of nucleic acids, with studies showing the formation of 7-methylguanine in both human and animal models. This research provides insights into the interaction of such compounds with DNA and RNA, important for understanding the molecular mechanisms of cancer treatment (Skibba & Bryan, 1971).

Antioxidant and Anti-Inflammatory Properties

Synthesized derivatives of 1,3-dimethylxanthine, containing pyrazole at position 8, exhibit notable antioxidant and anti-inflammatory properties. Such compounds, particularly those with phenylalyl radical at position 7, have been identified as potential candidates for further pharmacological studies due to their efficacy in inhibiting lipid peroxidation and showing anti-inflammatory activities (Korobko, Hadjipavlou-Litina, & Logoyda, 2018).

Spectral and Photophysical Properties of Imidazo[1,2-a]purine Derivatives

Studies on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, related to acyclovir, reveal their behavior in different solvents and pH conditions. These compounds exhibit fluorescence behavior depending on solvent polarity and pH, providing insights into their photophysical characteristics and potential applications in photochemistry and medicinal chemistry (Wenska et al., 2004).

Inhibitors of Retinoic Acid 4-Hydroxylase

Research on novel inhibitors of retinoic acid 4-hydroxylase highlights the synthesis and inhibitory activity of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. These compounds have been evaluated for their potential in enhancing the effects of all-trans retinoic acid, showing promising results in terms of potency and selectivity (Gomaa et al., 2011).

Solid-Phase Synthesis of Imidazo[2,1-i]purines

The solid-phase synthesis of (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, showcasing a method for creating a library of compounds. This research is significant for drug discovery, providing a streamlined approach for synthesizing a variety of N,N-disubstituted imidazo[2,1-i]purines (Karskela & Lönnberg, 2006).

Antiulcer Agents

A study on substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine identified compounds that exhibit a combination of antisecretory and cytoprotective activity. This research contributes to the development of effective antiulcer agents, highlighting the potential of these compounds in treating gastrointestinal disorders (Kaminski et al., 1987).

properties

IUPAC Name

methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-14-13-26-17-18(22-20(26)24(14)11-9-15-7-5-4-6-8-15)23(2)21(29)25(19(17)28)12-10-16(27)30-3/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEQJBRKRPRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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